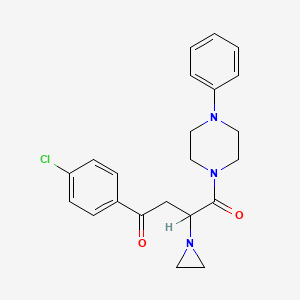
1-(2-(1-Aziridinyl)-4-(4-chlorophenyl)-1,4-dioxobutyl)-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(1-Aziridinyl)-4-(4-chlorophenyl)-1,4-dioxobutyl)-4-phenylpiperazine is a complex organic compound that features a combination of aziridine, chlorophenyl, dioxobutyl, and phenylpiperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1-Aziridinyl)-4-(4-chlorophenyl)-1,4-dioxobutyl)-4-phenylpiperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the aziridine ring: This can be achieved through the reaction of an appropriate amine with an epoxide under basic conditions.
Introduction of the chlorophenyl group: This step may involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with a nucleophile.
Formation of the dioxobutyl group: This could be synthesized through a series of oxidation and reduction reactions.
Coupling with phenylpiperazine: The final step might involve coupling the intermediate with phenylpiperazine under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1-Aziridinyl)-4-(4-chlorophenyl)-1,4-dioxobutyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 1-(2-(1-Aziridinyl)-4-(4-chlorophenyl)-1,4-dioxobutyl)-4-phenylpiperazine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(1-Aziridinyl)-4-(4-fluorophenyl)-1,4-dioxobutyl)-4-phenylpiperazine
- 1-(2-(1-Aziridinyl)-4-(4-bromophenyl)-1,4-dioxobutyl)-4-phenylpiperazine
Uniqueness
The uniqueness of 1-(2-(1-Aziridinyl)-4-(4-chlorophenyl)-1,4-dioxobutyl)-4-phenylpiperazine lies in its specific combination of functional groups, which can impart unique chemical and biological properties. For example, the presence of the chlorophenyl group might enhance its binding affinity to certain biological targets compared to its fluorinated or brominated analogs.
Properties
CAS No. |
120978-31-6 |
|---|---|
Molecular Formula |
C22H24ClN3O2 |
Molecular Weight |
397.9 g/mol |
IUPAC Name |
2-(aziridin-1-yl)-4-(4-chlorophenyl)-1-(4-phenylpiperazin-1-yl)butane-1,4-dione |
InChI |
InChI=1S/C22H24ClN3O2/c23-18-8-6-17(7-9-18)21(27)16-20(25-12-13-25)22(28)26-14-10-24(11-15-26)19-4-2-1-3-5-19/h1-9,20H,10-16H2 |
InChI Key |
KBVUOVGRDOYIKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C(CC(=O)C3=CC=C(C=C3)Cl)N4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















